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molecular formula C13H13NO4 B8722741 Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Methyl 6,7-dimethoxyisoquinoline-3-carboxylate

Cat. No. B8722741
M. Wt: 247.25 g/mol
InChI Key: NVHPOVIVKRQNFK-UHFFFAOYSA-N
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Patent
US08962627B2

Procedure details

methyl-5-bromo-isoquinoline-3-carboxylate was prepared using the following procedure describe in US054777252 for methyl-6,7-dimethoxy-isoquinoline-3-carboxylate: 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (880 mg, 3.26 mmol) was treated with 2,3-Dichloro-5,6-dicyanobenzoquinone (1.62 mg, 7.19 mmol) in dry tetrahydrofuran (19 ml) at reflux temperature for 18 hours. The cooled dark mixture was filtered and the solid washed with dichloromethane. The filtrate was treated with a 1M aqueous sodium hydroxide solution and the aqueous layer was extracted twice with dichloromethane. The organic layer was washed with water, brine, dried over sodium sulfate and concentrated to dryness. The residue was purified by flash chromatography over silica gel (gradient cyclohexane/ethyl acetate: 0-100%) to yield methyl 5-bromo-isoquinoline-3-carboxylate (793 mg, 91%) as beige solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
1.62 mg
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(C1N=CC2C(C=1)=CC(OC)=C(OC)C=2)=O.[CH3:19][O:20][C:21]([CH:23]1[CH2:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[Br:33])[CH2:25][NH:24]1)=[O:22].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCCC1>[Br:33][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[CH:32]=[C:23]([C:21]([O:20][CH3:19])=[O:22])[N:24]=[CH:25]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=CC2=CC(=C(C=C2C1)OC)OC
Step Two
Name
Quantity
880 mg
Type
reactant
Smiles
COC(=O)C1NCC2=CC=CC(=C2C1)Br
Name
Quantity
1.62 mg
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methyl-5-bromo-isoquinoline-3-carboxylate was prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The cooled dark mixture was filtered
WASH
Type
WASH
Details
the solid washed with dichloromethane
ADDITION
Type
ADDITION
Details
The filtrate was treated with a 1M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (gradient cyclohexane/ethyl acetate: 0-100%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=C(N=CC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 793 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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